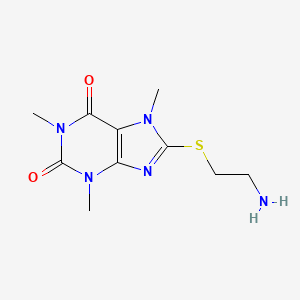
Caffeine, 8-((2-aminoethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine, 8-((2-aminoethyl)thio)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound features a unique modification where an aminoethylthio group is attached to the eighth position of the caffeine molecule. This structural alteration can potentially impart different chemical and biological properties compared to its parent compound, caffeine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Caffeine, 8-((2-aminoethyl)thio)- typically involves the introduction of the aminoethylthio group to the caffeine molecule. One common method is the reaction of caffeine with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for Caffeine, 8-((2-aminoethyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Caffeine, 8-((2-aminoethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thio group, potentially converting it to a thiol.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of modified caffeine derivatives on cellular processes, including their interaction with adenosine receptors and other molecular targets.
Medicine: Potential medicinal applications include the development of new drugs with stimulant properties or other therapeutic effects, leveraging the unique structure of the compound to achieve specific biological activities.
Industry: In the industrial sector, Caffeine, 8-((2-aminoethyl)thio)- could be used in the formulation of new products, such as energy supplements or functional foods, where modified caffeine derivatives are desired.
Mécanisme D'action
The mechanism of action of Caffeine, 8-((2-aminoethyl)thio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system. This leads to increased neuronal activity and the release of neurotransmitters like dopamine and norepinephrine. The unique aminoethylthio group may also interact with other molecular targets, potentially enhancing or modifying the compound’s effects.
Comparaison Avec Des Composés Similaires
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness: Caffeine, 8-((2-aminoethyl)thio)- is unique due to the presence of the aminoethylthio group, which can impart different chemical reactivity and biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel compounds with potentially enhanced or distinct effects.
By understanding the synthesis, reactions, applications, and mechanisms of action of Caffeine, 8-((2-aminoethyl)thio)-, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
6493-24-9 |
|---|---|
Formule moléculaire |
C10H15N5O2S |
Poids moléculaire |
269.33 g/mol |
Nom IUPAC |
8-(2-aminoethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2S/c1-13-6-7(12-9(13)18-5-4-11)14(2)10(17)15(3)8(6)16/h4-5,11H2,1-3H3 |
Clé InChI |
FUOYEJAXPJNZTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1SCCN)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


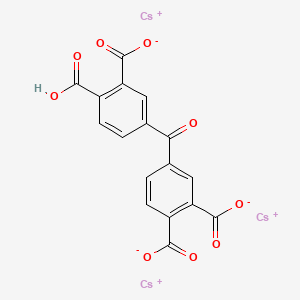
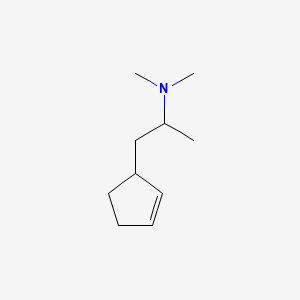
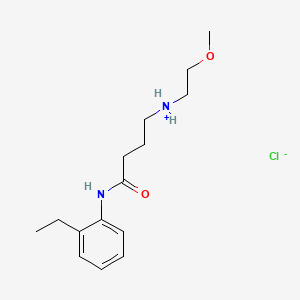
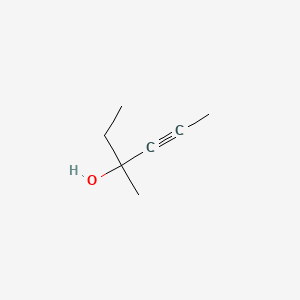
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
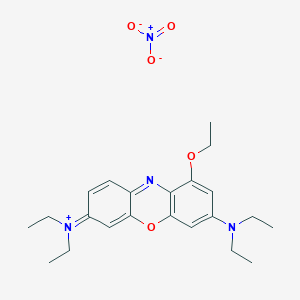
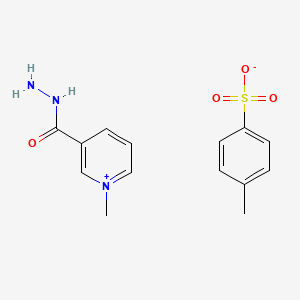
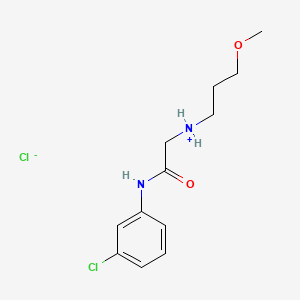
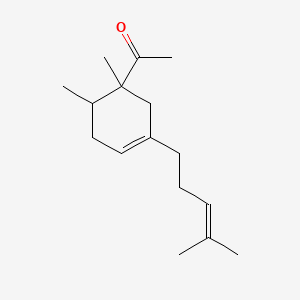
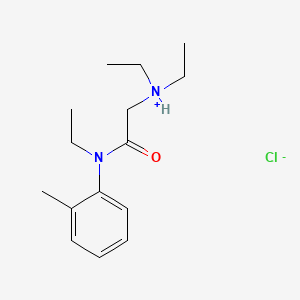
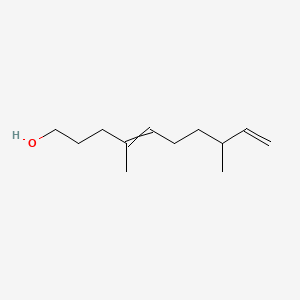
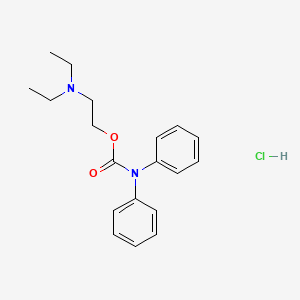
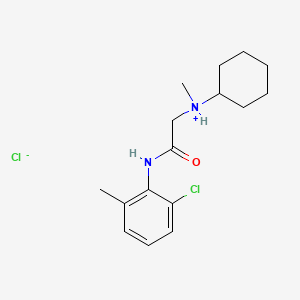
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
